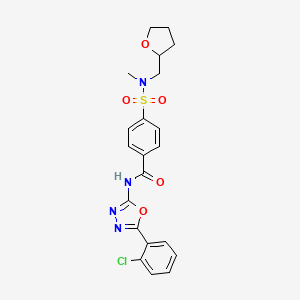

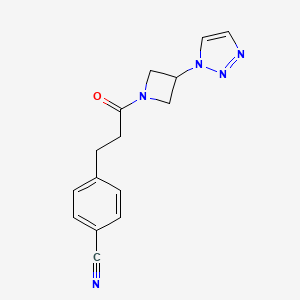

![molecular formula C21H32N4O2 B2881756 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-propylethanediamide CAS No. 922012-44-0](/img/structure/B2881756.png)

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-propylethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

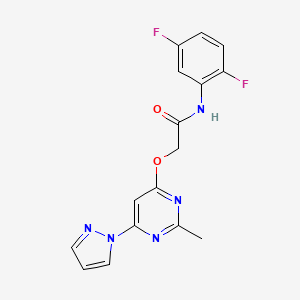

The compound appears to contain a 1,2,3,4-tetrahydroquinoline moiety, which is a type of isoquinoline . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . They are of interest in medicinal chemistry .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of 1,2,3,4-tetrahydroquinolines can be found in the literature .Scientific Research Applications

Synthesis and Derivative Studies

Synthesis of Tetrahydroisoquinolinones

The reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine leads to the synthesis of trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids and various new tetrahydroisoquinolinones, which incorporate both a known fragment of pharmacological interest and various pharmacophoric substituents (Kandinska, Kozekov, & Palamareva, 2006).

Lewis Acid Catalyzed Reactions

Arylvinylidenecyclopropanes react with ethyl (arylimino)acetates in the presence of Lewis acid to prepare pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives selectively (Lu & Shi, 2007).

Chemical Properties and Reactions

Ugi Reaction with Redox-Neutral Amine C-H Functionalization

Pyrrolidine and 1,2,3,4-tetrahydroisoquinoline undergo redox-neutral α-amidation with concurrent N-alkylation upon reaction with aromatic aldehydes and isocyanides, representing a new variant of the Ugi reaction (Zhu & Seidel, 2016).

Palladium Catalyzed C–H Arylation of Thioamides

This method functionalizes the α-methylene C–H bonds of various amines, including tetrahydroisoquinolines, enantioselectively, which is significant in drug discovery (Jain, Verma, Xia, & Yu, 2016).

C-H Functionalization in Cyclic Amines

Cyclic amines such as pyrrolidine and 1,2,3,4-tetrahydroisoquinoline undergo redox-annulations with α,β-unsaturated aldehydes and ketones (Kang, Richers, Sawicki, & Seidel, 2015).

Pharmacological Relevance

Synthesis and Evaluation of Sigma Receptor Ligands

Conformationally restricted derivatives of 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine, including tetrahydroisoquinoline-containing ligands, were synthesized and evaluated for their sigma receptor affinity (De Costa, Dominguez, He, Williams, Radesca, & Bowen, 1992).

Structurally Strained Iridium(III) Complexes

Research on structurally strained iridium(III) complexes, including those with tetrahydroisoquinoline, demonstrates potential in anticancer potency (Carrasco, Rodríguez‐Fanjul, Habtemariam, & Pizarro, 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O2/c1-3-10-22-20(26)21(27)23-15-19(25-12-4-5-13-25)17-8-9-18-16(14-17)7-6-11-24(18)2/h8-9,14,19H,3-7,10-13,15H2,1-2H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKZBFKNCUIRIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

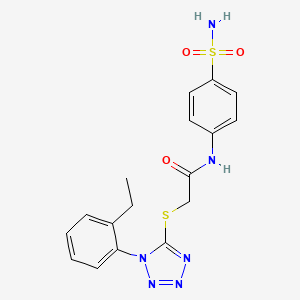

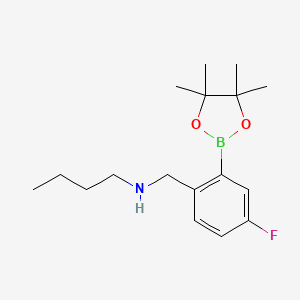

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2881675.png)

![2-Chloro-1-[4-(3-phenoxypropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B2881679.png)

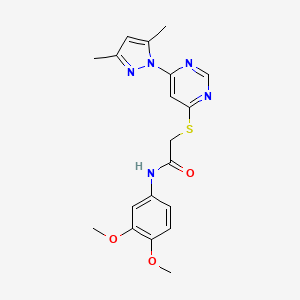

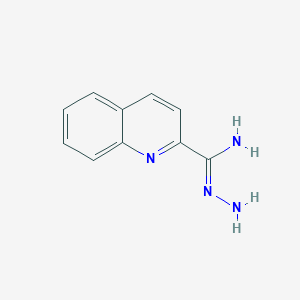

![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2881680.png)

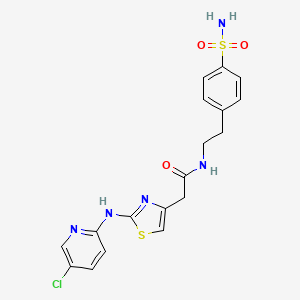

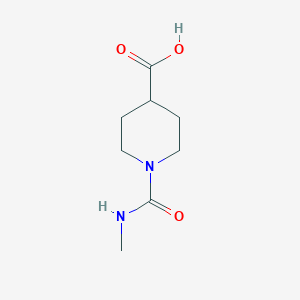

![2-(3,4-Dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2881684.png)